molecular formula C9H13N3O B12082618 2-amino-N-(2-methylpyridin-3-yl)propanamide

2-amino-N-(2-methylpyridin-3-yl)propanamide

Cat. No.: B12082618
M. Wt: 179.22 g/mol
InChI Key: ZGFQDCVGSLTQHZ-UHFFFAOYSA-N
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Description

2-amino-N-(2-methylpyridin-3-yl)propanamide (CAS 1536798-63-6) is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol [ citation:1 ]. This organic molecule features both an amino and an amide functional group attached to a propanamide backbone, with a 2-methylpyridin-3-yl group serving as the N-substituent. Its structure makes it a potential intermediate or building block in organic synthesis and medicinal chemistry research. While specific biological data or mechanism of action for this exact compound is not widely published in the available literature, its core structure is related to other propanamide derivatives that have been investigated as potential antagonists for targets like the TRPV1 receptor, which is a key player in pain and inflammation pathways [ citation:9 ]. Researchers may explore its utility as a scaffold for developing novel pharmacological tools. The product is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. The related hydrochloride salt (CAS 1955506-79-2) is also available [ citation:7 ].

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-N-(2-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6(10)9(13)12-8-4-3-5-11-7(8)2/h3-6H,10H2,1-2H3,(H,12,13)

InChI Key

ZGFQDCVGSLTQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylpyridin-3-yl)propanamide typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for 2-amino-N-(2-methylpyridin-3-yl)propanamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-amino-N-(2-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: Trifluoromethyl or nitro substituents (e.g., compounds 42 and 43 in ) increase metabolic resistance but may reduce solubility.

Synthesis Efficiency :

  • Derivatives with simple substituents (e.g., compound 41 in ) achieve >95% yields via straightforward amide coupling, suggesting similar feasibility for the target compound.
  • Complex substituents (e.g., trifluoromethoxybenzyl in compound 31 ) require multi-step synthesis but maintain high purity (>95%).

Biological Implications :

  • Pyrrolidine and piperidine-containing analogs (e.g., compound 41 , compound in ) show enhanced binding to neurological targets, likely due to conformational flexibility.
  • The methylpyridine group in the target compound may mimic heterocyclic motifs in CNS-active drugs (e.g., serotonin derivatives in ).

Biological Activity

2-amino-N-(2-methylpyridin-3-yl)propanamide, also known by its IUPAC name (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, is a compound with significant potential in medicinal chemistry. Its structure features a propanamide backbone attached to a 2-methylpyridine moiety, which may influence its biological activity and interactions with various biomolecular targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14ClN3O
  • Molar Mass : 215.68 g/mol
  • CAS Number : [not specified in sources]

The biological activity of 2-amino-N-(2-methylpyridin-3-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and bacterial infections.

Potential Molecular Targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular signaling and metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering their activity and influencing physiological responses.

Biological Activity

Research indicates that 2-amino-N-(2-methylpyridin-3-yl)propanamide exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting proliferation and inducing apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-amino-N-(2-methylpyridin-3-yl)propanamide:

  • Anticancer Efficacy :
    • A study demonstrated that this compound could inhibit the growth of TMD8 B-cell lymphoma cells, leading to cell cycle arrest at the G1 phase and apoptosis through caspase activation .
    • The compound showed a dose-dependent effect on cell viability and induced significant changes in protein expression related to cell cycle regulation.
  • Antimicrobial Activity :
    • Research focused on the binding affinity of 2-amino-N-(2-methylpyridin-3-yl)propanamide against various bacterial targets indicated potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-amino-N-(2-methylpyridin-3-yl)propanamide, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamideC17H21N3O2Contains an ethoxy group; larger molecular size
4-Amino-N-(pyridin-4-yl)butanamideC11H14N2OLonger carbon chain; different functional groups

Q & A

Q. What are the key synthetic pathways for 2-amino-N-(2-methylpyridin-3-yl)propanamide, and how can purity be ensured?

The synthesis typically involves coupling 2-methylpyridine derivatives with amine and acid precursors under controlled conditions. For example, amidation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) are common. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as validated by HPLC and NMR .

Table 1: Synthesis Optimization Parameters

ParameterTypical ConditionsImpact on Yield/Purity
Temperature0–25°C (amine-acid coupling)Higher temps risk side-reactions
SolventDMF or DCMPolarity affects reaction rate
CatalystsEDC, HOBtImprove coupling efficiency

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR verify backbone connectivity (e.g., pyridine ring protons at δ 7.1–8.5 ppm, amide NH at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, including dihedral angles between pyridine and propanamide moieties .
  • Mass spectrometry : Exact mass (e.g., [M+H]+ = 220.12) confirms molecular formula .

Q. What analytical techniques are essential for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • TGA/DSC : Evaluates thermal stability (decomposition >200°C) .
  • pH-dependent solubility tests : Determines stability in biological buffers (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests .
  • Batch consistency checks : Use LC-MS to verify compound integrity across studies .
  • Meta-analysis : Cross-reference PubChem bioactivity data (AID 1346993) with in-house results .

Q. What computational methods optimize the compound’s reactivity for target binding?

  • Docking simulations : AutoDock Vina predicts binding poses to kinases (e.g., EGFR) using PyMOL visualization .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Correlates substituent effects (e.g., methyl vs. halogen groups) with IC50_{50} values .

Table 2: Key SAR Parameters

Modification SiteFunctional GroupImpact on Activity
Pyridine C2-methylCH3_3Enhances metabolic stability
Propanamide NH2_2AcetylReduces solubility but improves permeability

Q. How can in vivo pharmacokinetic challenges be addressed?

  • Prodrug strategies : Esterification of the amide group improves oral bioavailability .
  • Microsomal stability assays : Liver microsomes (human/rat) identify metabolic hotspots (e.g., CYP3A4 oxidation) .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction for dose adjustment .

Methodological Best Practices

  • Controlled synthesis : Use Schlenk lines for moisture-sensitive steps to avoid hydrolysis .
  • Data validation : Cross-check NMR assignments with calculated spectra (e.g., ACD/Labs) .
  • Ethical reporting : Disclose all synthetic yields, purity data, and assay protocols to ensure reproducibility .

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